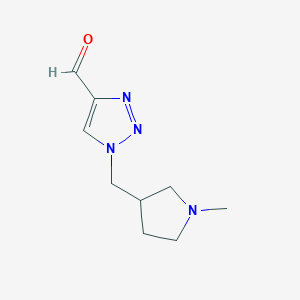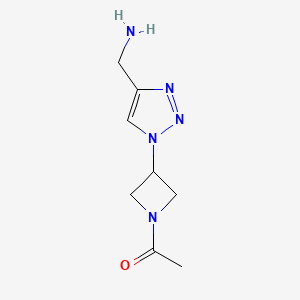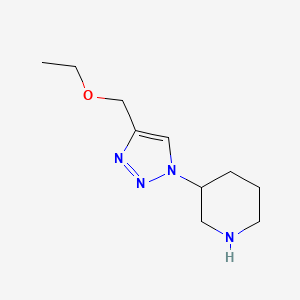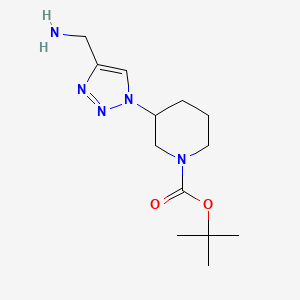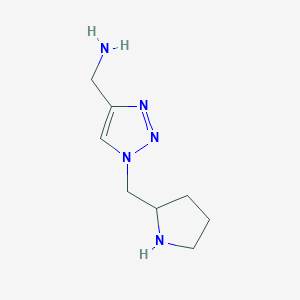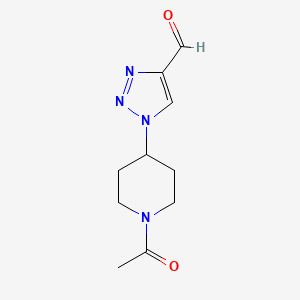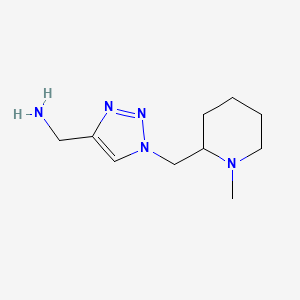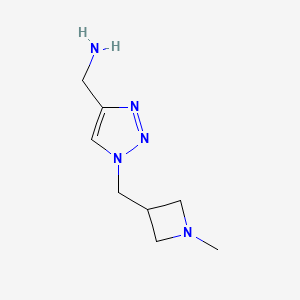
4-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole
Vue d'ensemble
Description
4-(Azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole, also known as 4-AMFETP, is an organic molecule that is used in a variety of scientific research applications. It is a versatile molecule that has been used in a variety of experiments, ranging from biochemical to physiological studies. 4-AMFETP is a relatively new compound that was first synthesized in 2019 and has since been used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Isostructural Synthesis: Compounds with structural similarities to the query chemical have been synthesized, exhibiting unique crystalline forms suitable for single crystal diffraction studies. These studies offer insights into the molecular conformation and planarity, essential for understanding the chemical behavior and potential applications of these compounds in materials science and molecular engineering (Kariuki et al., 2021).
Biological Activity Studies
- Antimicrobial Activity: Pyrazole derivatives, especially those incorporating thiophene units, have been synthesized and tested for their antimicrobial properties. Such studies are pivotal in the search for new antimicrobial agents amid rising antibiotic resistance. The antimicrobial efficacy varies with the Schiff base moiety, offering a basis for further optimization (Hamed et al., 2020).
- Anticancer Potential: Synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety has been reported, with some compounds showing promising anti-tumor activities against hepatocellular carcinoma cell lines. This research underscores the therapeutic potential of pyrazole-thiophene compounds in oncology (Gomha et al., 2016).
Fluorescence and Spectroscopy
- Fluorescent Properties: The synthesis and fluorescent assessment of pyrazoline derivatives have been conducted, with some compounds displaying emissions in the blue region of the visible spectrum. Such properties are valuable for applications in fluorescent materials and optical sensors (Ibrahim et al., 2016).
Propriétés
IUPAC Name |
4-(azidomethyl)-1-(2-fluoroethyl)-3-thiophen-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN5S/c11-3-4-16-7-8(6-13-15-12)10(14-16)9-2-1-5-17-9/h1-2,5,7H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFRUABIXPWMJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2CN=[N+]=[N-])CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



